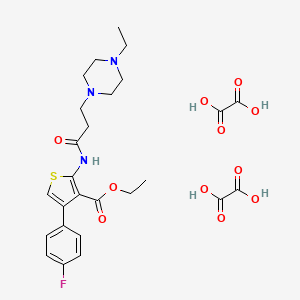

![molecular formula C11H7ClF3N3OS2 B2378068 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-82-0](/img/structure/B2378068.png)

2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

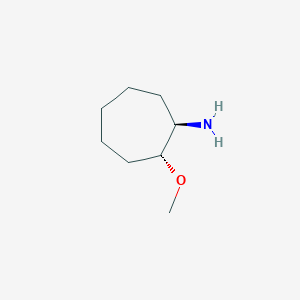

The compound “2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H7ClF3N3OS2 . It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . This moiety is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. In the case of 1,3,4-thiadiazole derivatives, their bioactive properties are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

Compounds related to 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit a 'V'-shaped structure with significant intermolecular interactions. These interactions include hydrogen bonds and C–H···π, C–Cl···π, and C–O···π interactions, leading to three-dimensional arrays. Such structural characteristics can be crucial for the development of advanced materials or drugs (Boechat et al., 2011).

Synthesis and Pharmacological Evaluation

Various derivatives of the core chemical structure have been synthesized and evaluated for antibacterial and anti-enzymatic potentials. These studies provide insights into the compound's potential application in developing new antibacterial agents and understanding enzyme interactions (Nafeesa et al., 2017).

Anticancer Properties

Research focusing on pharmacophore hybridization, involving compounds related to 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, has shown promising results in developing drug-like molecules with anticancer properties. These compounds are significant for their potential applications in cancer treatment (Yushyn et al., 2022).

Molecular Docking and Cytotoxicity Studies

Molecular docking studies and cytotoxicity evaluations provide a framework for understanding how derivatives of this compound interact with biological systems at a molecular level, potentially leading to the development of new antibacterial agents and insights into their effects on cellular mechanisms (Siddiqui et al., 2014).

Ligand and Metal Complexes

The compound's derivatives serve as precursors in crystal engineering of organometallic materials, demonstrating their role in coordinating behavior with respect to transition metal ions. This aspect is crucial for the development of new materials with specific electronic or catalytic properties (Ardan et al., 2017).

Direcciones Futuras

The 1,3,4-thiadiazole moiety has been found in many important synthetic drug molecules, which has sparked interest among researchers to synthesize a variety of 1,3,4-thiadiazole derivatives . Given the wide range of biological activities exhibited by these compounds, there is immense potential for further exploration and development of new therapeutic possibilities .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3OS2/c12-6-3-1-2-4-7(6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAKZZCAQBANET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

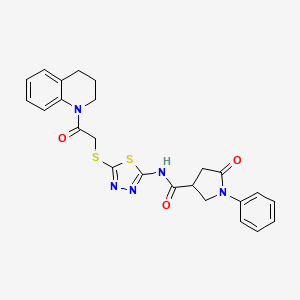

![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)

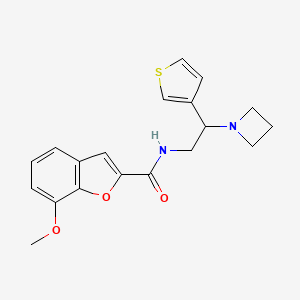

![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)

![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)

![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)